N-(3,5-difluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea -

N-(3,5-difluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea

Catalog Number: EVT-4611473
CAS Number:
Molecular Formula: C20H15F2N7O
Molecular Weight: 407.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-{4-amino-7-[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl}phenyl)-N'-(3-fluorophenyl)urea

  • Compound Description: This compound is a kinase inhibitor that has been studied for its solid crystalline forms, including a free base form and a monohydrate form. Research has focused on optimizing its pharmaceutical properties, including solubility and bioavailability. [, ]

3-(4-(1,4-Diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

  • Compound Description: PS200981 is a potent and selective inhibitor of p38 MAP kinase. It exhibits anti-inflammatory activity by blocking the production of TNF-α and interleukin-1. []

(R)-3-(4-(Isobutyl(methyl)amino)-6-(pyrrolidin-3-ylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS166276)

  • Compound Description: Similar to PS200981, PS166276 is a potent and selective p38 MAP kinase inhibitor with anti-inflammatory properties. It effectively inhibits LPS-induced TNF-α production in vitro and in vivo. []

1-(3-(Tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969)

  • Compound Description: CCT196969 is a panRAF inhibitor, meaning it targets all isoforms of RAF kinases, which are key players in the MAPK signaling pathway. It is investigated for its potential in treating melanoma brain metastases. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: LY3009120 is another panRAF inhibitor investigated for its ability to penetrate the blood-brain barrier and target melanoma brain metastases. It demonstrates good efficacy against patient-derived melanoma cell lines. []
  • Compound Description: MLN2480 is a third panRAF inhibitor explored for treating melanoma brain metastases. It demonstrates a relatively higher brain distribution compared to other panRAF inhibitors. []

5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-N-{[2-(2-methoxyethyl)-1-oxo-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-3-yl]methyl}furan-2-carboxamide (Peptidomimetic 27)

  • Compound Description: Peptidomimetic 27 is a potent inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) from Campylobacter concisus. It was identified through a computational screening approach and exhibits favorable pharmacokinetic properties. []

3-(2-Methylpropyl)-1-{3-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea (Peptidomimetic 64)

  • Compound Description: Identified through the same computational screening as Peptidomimetic 27, Peptidomimetic 64 is another potent inhibitor of dCTP deaminase from Campylobacter concisus. It also displays promising pharmacokinetic properties. []
  • Compound Description: The third potent dCTP deaminase inhibitor identified in the computational screening alongside Peptidomimetics 27 and 64, Peptidomimetic 150 demonstrates promising inhibitory activity and pharmacokinetic characteristics. []

Properties

Product Name

N-(3,5-difluorophenyl)-N'-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea

IUPAC Name

1-(3,5-difluorophenyl)-3-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]urea

Molecular Formula

C20H15F2N7O

Molecular Weight

407.4 g/mol

InChI

InChI=1S/C20H15F2N7O/c21-13-10-14(22)12-17(11-13)26-20(30)25-16-4-2-15(3-5-16)24-18-6-7-19(28-27-18)29-9-1-8-23-29/h1-12H,(H,24,27)(H2,25,26,30)

InChI Key

OTTIEQIJBRHVOP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC(=C4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.